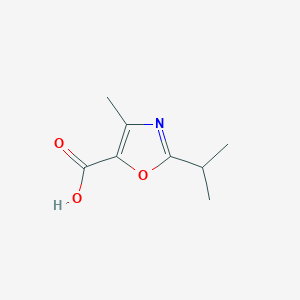

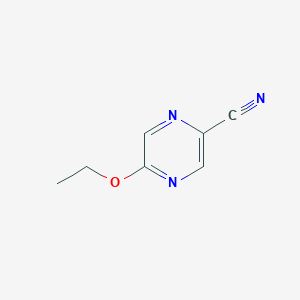

![molecular formula C8H15ClN2O B1490634 1,8-ジアザスピロ[4.5]デカン-2-オン塩酸塩 CAS No. 1389313-57-8](/img/structure/B1490634.png)

1,8-ジアザスピロ[4.5]デカン-2-オン塩酸塩

概要

説明

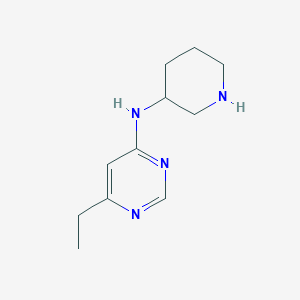

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the CAS Number: 1389313-57-8 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 1,8-diazaspiro[4.5]decan-2-one hydrochloride .

Molecular Structure Analysis

The InChI code for 1,8-Diazaspiro[4.5]decan-2-one hydrochloride is 1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

RIPK1 キナーゼ阻害剤

“1,8-ジアザスピロ[4.5]デカン-2-オン塩酸塩”は、科学研究において受容体相互作用タンパク質キナーゼ1(RIPK1)の強力な阻害剤として同定されています . RIPK1は、様々な炎症性疾患における重要な推進力である、プログラムされた溶解性細胞死の一種であるネクロプトーシスにおいて重要な役割を果たします . RIPK1キナーゼ活性の阻害は、多くのヒト疾患において治療上の可能性を示しています .

抗ネクロプトーシス効果

この化合物は、U937細胞におけるネクロプトーシスモデルにおいて、有意な抗ネクロプトーシス効果を示しました . ネクロプトーシスは、感染、毒素、外傷などの外部要因によって引き起こされる細胞死の一種です .

RIPK1阻害剤の構造最適化

この化合物は、RIPK1阻害剤のさらなる構造最適化のためのリード化合物として使用されてきました . これは、ネクロプトーシス関連疾患の治療のためのより効果的で特異的な薬剤の開発において重要です .

選択的TYK2/JAK1阻害剤

一連の2,8-ジアザスピロ[4.5]デカン-1-オン誘導体は、選択的TYK2/JAK1阻害剤として記載されています . これらの阻害剤は、炎症性腸疾患の治療において重要です .

TYK2/JAK1阻害剤の構造最適化

この化合物は、スピロ環状骨格の導入を通じて、より優れた誘導体化合物の発見のための基礎として使用されてきました . これは、炎症性腸疾患関連疾患の治療のためのより効果的で特異的な薬剤の開発において不可欠です .

研究用途

“1,8-ジアザスピロ[4.5]デカン-2-オン塩酸塩”は、研究用途で入手可能です . これは、科学者が様々な科学研究分野におけるその潜在的な用途と効果をさらに探求することを可能にします .

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

作用機序

Target of Action

The primary targets of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 kinases . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition can block the activation of the necroptosis pathway . TYK2/JAK1 kinases are involved in the regulation of immune responses .

Mode of Action

1,8-Diazaspiro[4.5]decan-2-one hydrochloride interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway in the case of RIPK1 and regulates the expression of related genes in the case of TYK2/JAK1 .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . It also influences the immune response by regulating the expression of TYK2/JAK1-regulated genes . The downstream effects include the prevention of programmed cell death and the regulation of immune responses .

Pharmacokinetics

The pharmacokinetic properties of 1,8-Diazaspiro[4It’s known that the compound has excellent metabolic stability

Result of Action

The molecular and cellular effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride’s action include the inhibition of necroptosis in cells, demonstrated in a necroptosis model in U937 cells . It also has an anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,8-Diazaspiro[4It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability.

生化学分析

Biochemical Properties

1,8-Diazaspiro[4.5]decan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between 1,8-Diazaspiro[4.5]decan-2-one hydrochloride and RIPK1 inhibits the kinase activity, thereby blocking the necroptotic pathway and potentially offering therapeutic benefits in inflammatory diseases .

Cellular Effects

1,8-Diazaspiro[4.5]decan-2-one hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, a model for studying necroptosis, 1,8-Diazaspiro[4.5]decan-2-one hydrochloride demonstrated significant anti-necroptotic effects by inhibiting RIPK1 . This inhibition leads to reduced cell death and altered gene expression patterns associated with inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of RIPK1, 1,8-Diazaspiro[4.5]decan-2-one hydrochloride inhibits its kinase activity, preventing the phosphorylation events required for necroptosis . This inhibition disrupts the downstream signaling cascade, ultimately leading to reduced cell death and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,8-Diazaspiro[4.5]decan-2-one hydrochloride remains stable under inert atmosphere and refrigeration conditions

Dosage Effects in Animal Models

The effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity, reducing necroptosis and inflammation At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic use

Metabolic Pathways

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s inhibition of RIPK1 affects metabolic flux and metabolite levels associated with necroptosis and inflammation . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s efficacy and potential therapeutic effects, highlighting the importance of studying its transport and distribution mechanisms.

Subcellular Localization

1,8-Diazaspiro[4.5]decan-2-one hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

特性

IUPAC Name |

1,8-diazaspiro[4.5]decan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRICLOKLOIFZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)NC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1389313-57-8 | |

| Record name | 1,8-Diazaspiro[4.5]decan-2-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

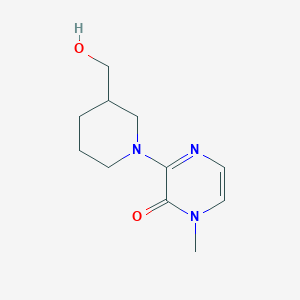

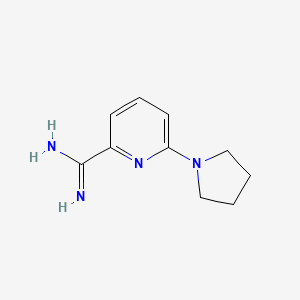

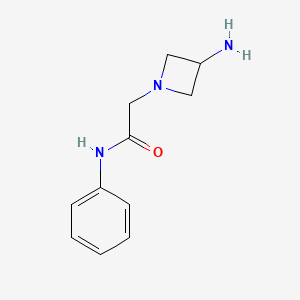

![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)

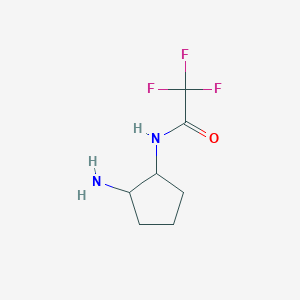

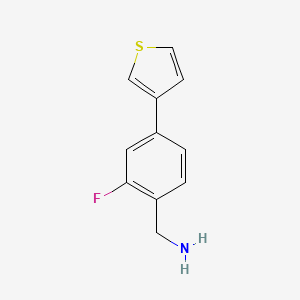

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

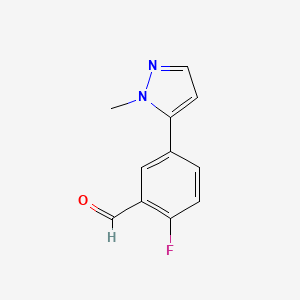

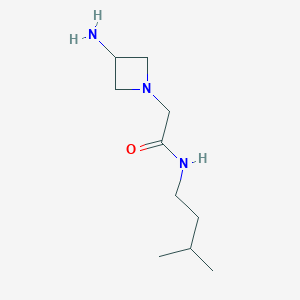

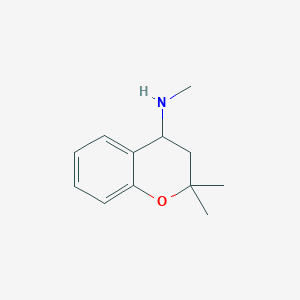

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)